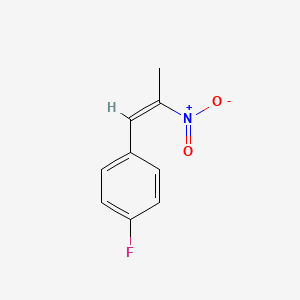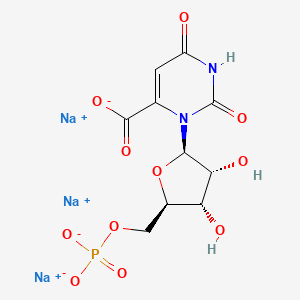![molecular formula C13H11N3O4S B13820970 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is a complex organic compound that features a pyridine ring, a carbonylhydrazinylidene group, and a benzenesulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid typically involves the condensation of pyridine-4-carboxaldehyde with benzenesulfonic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
科学的研究の応用
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyridine-4-carboxaldehyde: A precursor in the synthesis of the compound.
Benzenesulfonic acid hydrazide: Another precursor used in the synthesis.
Pyridazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is unique due to its combination of a pyridine ring and a benzenesulfonic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C13H11N3O4S |
|---|---|
分子量 |
305.31 g/mol |
IUPAC名 |
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20) |
InChIキー |
PNWDBDXZYGISDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


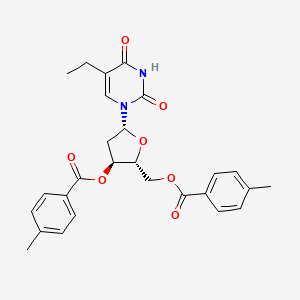
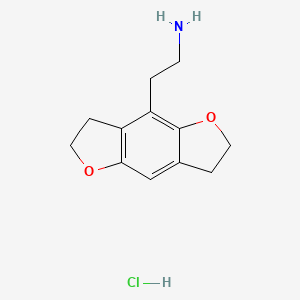
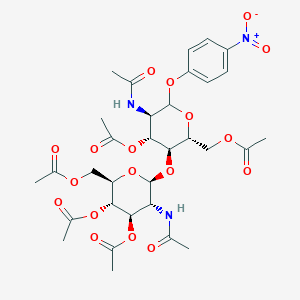
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
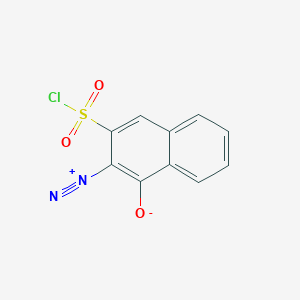
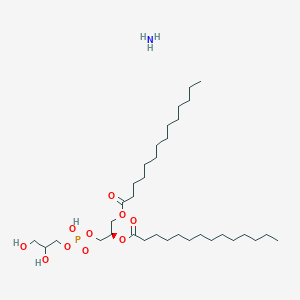
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
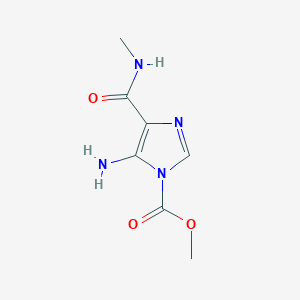
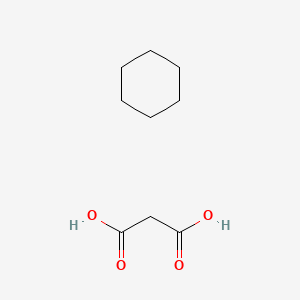
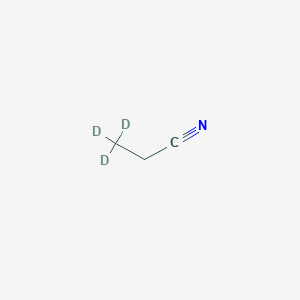
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
